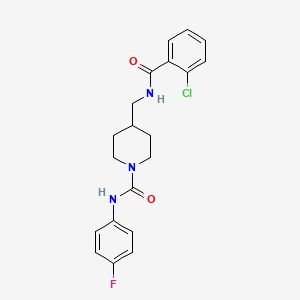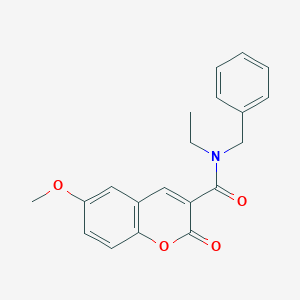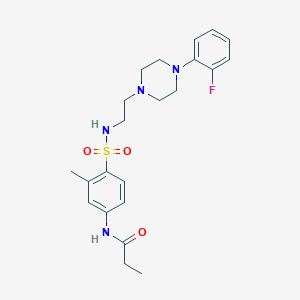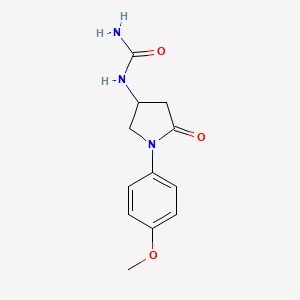
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, also known as MP-10, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MP-10 belongs to the class of pyrrolidin-3-yl urea derivatives, which have been shown to possess various biological activities.
Wirkmechanismus
The exact mechanism of action of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), in vitro and in vivo. 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. However, there are also some limitations to its use. 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea. One area of interest is its potential use as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to elucidate the mechanism of action of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea and to investigate its potential therapeutic applications.
Synthesemethoden
The synthesis of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves the reaction of 4-methoxyphenyl isocyanate with 3-pyrrolidin-1-ylpropylamine in the presence of a solvent such as ethanol. The reaction proceeds at room temperature under stirring for several hours, and the resulting product is purified by recrystallization. The yield of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is typically around 70%.
Wissenschaftliche Forschungsanwendungen
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been investigated for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, anti-tumor, and anti-diabetic properties. In addition, 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been studied for its neuroprotective effects and its ability to improve cognitive function.
Eigenschaften
IUPAC Name |
[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-18-10-4-2-9(3-5-10)15-7-8(6-11(15)16)14-12(13)17/h2-5,8H,6-7H2,1H3,(H3,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLVUBKTZGXLHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2954099.png)
![N4-(benzo[d][1,3]dioxol-5-yl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2954100.png)
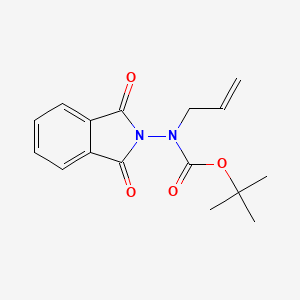
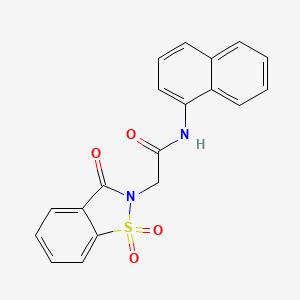
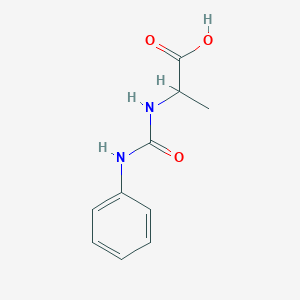
![(Z)-N-[(4-chloro-2-methoxyphenyl)methyl]-2-cyano-3-(furan-2-yl)prop-2-enamide](/img/structure/B2954106.png)
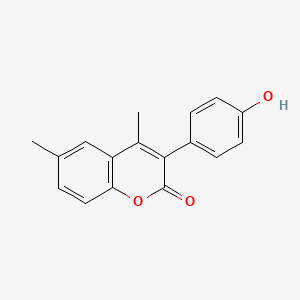

![Methyl 4-(2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2954114.png)
![N-[4-(3-thienyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B2954115.png)
